molecular formula C17H25N3O5S B2732201 methyl 4-(((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)carbamoyl)benzoate CAS No. 2034421-94-6

methyl 4-(((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)carbamoyl)benzoate

Cat. No.: B2732201
CAS No.: 2034421-94-6
M. Wt: 383.46
InChI Key: CAHDSOBNWINUBS-UHFFFAOYSA-N
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Description

The compound “methyl 4-(((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)carbamoyl)benzoate” is a complex organic molecule that contains a piperidine ring, which is a common structure in many pharmaceuticals . Piperidine derivatives are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Piperidine derivatives can participate in a variety of chemical reactions due to their heterocyclic nature .

Scientific Research Applications

Analgesic Activity

Research has explored the analgesic potential of aromatic carboxylic esters of 1-methyl-4-piperidinol. These compounds, including derivatives similar to the specified molecule, have shown significant analgesic activity. Notably, certain dimethoxybenzoate derivatives demonstrated activity nearly twice that of codeine in mouse hot-plate assays without showing morphine-like physical dependence liability. These findings suggest the therapeutic potential of such compounds in pain management without the risk of addiction (Waters, 1978).

Enzyme Inhibition for Antidepressant Development

Investigations into the oxidative metabolism of novel antidepressants have identified key enzymes involved in their biotransformation. For example, the metabolism of Lu AA21004, a novel antidepressant, involves several cytochrome P450 enzymes, highlighting the complex interactions between chemical compounds and biological systems. This research aids in understanding the metabolic pathways of potential therapeutic agents, which is crucial for drug development and safety evaluation (Hvenegaard et al., 2012).

Antimicrobial Activity

Synthetic derivatives carrying the sulfonamide moiety, similar in structure to the specified chemical, have been evaluated for their antimicrobial properties. These studies reveal that certain compounds exhibit significant activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi. The research underscores the potential of such derivatives in developing new antimicrobial agents to combat resistant pathogens (Ghorab et al., 2017).

Crystal Engineering and Phase Transition

The application of pressure in crystal engineering has demonstrated the ability to induce phase transitions in structures with high-Z′ configurations. Methyl 2-(carbazol-9-yl)benzoate, a compound with structural similarities, exhibits a unique transformation under high pressure, altering its crystallographic asymmetric unit. This research provides insights into the manipulation of molecular conformations and packing for materials science applications (Johnstone et al., 2010).

Antiparasitic Activity

Piper species have yielded benzoic acid derivatives with significant antiparasitic activity. These compounds, including prenylated benzoic acid derivatives, have shown effectiveness against Leishmania strains and Trypanosoma cruzi. Such research highlights the potential of naturally derived compounds for developing antiparasitic treatments (Flores et al., 2008).

Mechanism of Action

The mechanism of action would depend on the specific biological target of this compound. Piperidine derivatives are known to have a wide range of biological activities .

Future Directions

Future research could explore the potential therapeutic applications of this compound, given the known biological activities of piperidine derivatives .

Properties

IUPAC Name

methyl 4-[[1-(dimethylsulfamoyl)piperidin-4-yl]methylcarbamoyl]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O5S/c1-19(2)26(23,24)20-10-8-13(9-11-20)12-18-16(21)14-4-6-15(7-5-14)17(22)25-3/h4-7,13H,8-12H2,1-3H3,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAHDSOBNWINUBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1CCC(CC1)CNC(=O)C2=CC=C(C=C2)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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